O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500

Carbon nanodots Surface passivation Bioimaging

O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 (CAS 34901-14-9), also referred to as PEG1500N, is a linear, homobifunctional polyethylene glycol derivative bearing terminal 3-aminopropyl groups. With a number-average molecular weight (Mn) of approximately 1,500 Da, it exhibits a melting point of 49 °C (lit.) and is designed as a carboxyl-reactive cross-linking reagent.

Molecular Formula C5H15NO3
Molecular Weight 137.18 g/mol
Cat. No. B12061243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-Bis(3-aminopropyl)polyethylene glycol 1'500
Molecular FormulaC5H15NO3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC(CN)CO.C(CO)O
InChIInChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2
InChIKeyZEXFKFYUMFXUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500: Linear Homobifunctional PEG Diamine for Amine-Reactive Crosslinking


O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 (CAS 34901-14-9), also referred to as PEG1500N, is a linear, homobifunctional polyethylene glycol derivative bearing terminal 3-aminopropyl groups. With a number-average molecular weight (Mn) of approximately 1,500 Da, it exhibits a melting point of 49 °C (lit.) and is designed as a carboxyl-reactive cross-linking reagent . The aminopropyl termini provide identical amine reactivity at both ends, enabling its use as a spacer, linker, or passivating agent in biomedical and materials science applications [1].

Why Interchanging PEG Diamine Chain Length or Terminal Linker Compromises Crosslinking Performance


PEG diamines of different molecular weights are not interchangeable crosslinkers. The polyethylene glycol chain length and terminal spacer structure directly govern the crosslinking density, network homogeneity, and thermal/mechanical properties of the resulting polymer networks [1]. Substituting a shorter PEG diamine (e.g., Mn 600 or 1,000) yields networks with higher crystalline content but lower thermal stability, whereas longer PEG chains increase elasticity but reduce crosslinking density and modulus above a critical weight fraction [1][2]. The 3-aminopropyl terminus of the target compound provides a distinct spacer length (C3) versus the 2-aminoethyl variant (C2), altering the distance between the PEG backbone and the reactive amine, which in turn influences conjugation efficiency and steric accessibility .

Quantitative Differentiation of O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 vs. Closest In-Class Analogues


Carbon Dot Passivation: 19% Higher Quantum Yield and Complete In Vivo Safety vs. Branched Polyethyleneimine

When used as a surface passivating agent for carbon nanodots (C-dots) derived from Dioscorea hispida starch, PEG1500N produces C-dots with a competitive quantum yield of 15%, compared to 12.6% for C-dots passivated with branched polyethyleneimine (BPEI) – a 19% relative improvement [1]. Critically, in vitro zebrafish embryo assays revealed that C-dots-PEG1500N are non-toxic, whereas C-dots-BPEI are highly toxic to embryos [1]. This positions PEG1500N as the safer passivation agent for biological applications.

Carbon nanodots Surface passivation Bioimaging

Thermoset Network Crosslinking: PEG Chain Length Dictates Thermal Stability and Crystallinity

In a systematic study of xerogel networks prepared from diepoxy-terminated PEGs of varying molecular weights and aliphatic polyamines, both the melting temperature and the amount of crystalline phase were lower for networks built with shorter PEG chains (Mn 600 or 1,000). Conversely, thermal stability was higher for networks prepared with longer PEG chains [1]. The target compound (Mn ~1,500 ) occupies an intermediate position in the Mn spectrum that balances the need for adequate crosslinking density with sufficient thermal stability, outperforming shorter PEG diamines in thermal stability while avoiding the excessive elasticity and modulus reduction associated with much longer PEG crosslinkers (Mn ≥3,000) [1].

Thermoset networks Crosslinking density Thermal stability

Thermal Handling and Processing Window: Solid-State Convenience vs. Pasty Liquid Analogs

The physical state of PEG diamines varies significantly with molecular weight, directly impacting laboratory handling and processing reproducibility. The target compound (Mn ~1,500) is a solid at room temperature with a melting point of 49 °C (lit.) , enabling accurate gravimetric dispensing as a free-flowing powder. In contrast, PEG bis(amine) of Mn ~1,000 (CAS 24991-53-5, O,O′-Bis(2-aminoethyl)polyethylene glycol) is a pasty liquid or waxy semi-solid at ambient temperature , which complicates precise weighing, can lead to material loss, and introduces batch-to-batch variability in stoichiometric formulations.

Physical state Processing Weighing accuracy

High-Impact Application Scenarios for O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 Based on Verified Differentiation


Fluorescent Nanoprobe and Bioimaging Agent Development

Researchers fabricating carbon nanodots for bioimaging should select PEG1500N over branched polyethyleneimine (BPEI) as the surface passivation agent. Evidence demonstrates that C-dots-PEG1500N achieve a 15% quantum yield (vs. 12.6% for BPEI) and are non-toxic to zebrafish embryos, whereas BPEI-passivated C-dots are highly toxic [1]. This safety advantage, combined with competitive brightness, makes PEG1500N the preferred passivator for in vitro and in vivo fluorescence imaging applications.

Solid-Phase Peptide Synthesis and Site-Specific Bioconjugation Requiring Precise Stoichiometry

For conjugation workflows demanding exact amine-to-carboxyl stoichiometry (e.g., solid-phase peptide synthesis, protein-PEGylation, or antibody-drug conjugate linker attachment), the solid physical state of O,O'-Bis(3-aminopropyl)polyethylene glycol 1,500 (mp 49 °C) enables accurate gravimetric dispensing and minimizes handling losses. This contrasts with lower molecular weight PEG bis(amines) that exist as pasty liquids or waxy semi-solids, which pose reproducibility challenges in automated or high-throughput systems.

Crosslinked Polymer Matrices Requiring Balanced Thermal Stability and Mechanical Flexibility

Formulators of thermoset networks (hydrogels, elastomers, or composite matrices) benefit from the intermediate PEG chain length (Mn ~1,500) of the target compound. Class-level evidence indicates that shorter PEG diamines yield networks with higher crystallinity but lower thermal stability, while much longer PEG chains reduce crosslinking density and elastic modulus [2]. The Mn ~1,500 variant strikes a middle ground, making it suitable for applications where both thermal robustness and moderate elasticity are required, such as biomedical device coatings or controlled-release matrices.

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